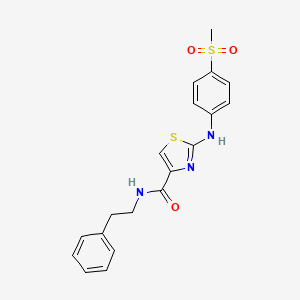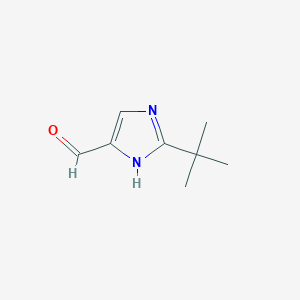![molecular formula C17H14ClN5O2S B2369401 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 1171003-37-4](/img/structure/B2369401.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14ClN5O2S and its molecular weight is 387.84. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Mechanistic Studies
Research in organic synthesis focuses on developing novel compounds with potential applications in drug discovery and material science. For instance, Ledenyova et al. (2018) explored the reaction mechanisms involving pyrazolo[5,1-c][1,2,4]triazines, which share structural similarities with the compound , demonstrating complex ANRORC rearrangements (Ledenyova et al., 2018). Similarly, Martins et al. (2002) detailed the synthesis of 3-methylisoxazole-5-carboxamides, highlighting the versatility of isoxazole derivatives in synthesizing heterocyclic compounds (Martins et al., 2002).
Anticancer and Anti-inflammatory Agents
Compounds containing pyrazole and thiazole moieties have been evaluated for their biological activities. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives with promising anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016). This suggests potential applications of similar compounds in treating cancer and inflammatory diseases.
Molluscicidal and Antimicrobial Properties
Thiazole derivatives, such as those studied by El-bayouki and Basyouni (1988), have shown molluscicidal properties, which could be beneficial in controlling schistosomiasis (El-bayouki & Basyouni, 1988). Additionally, Palkar et al. (2017) explored the antibacterial activity of benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating their potential as novel antibacterial agents (Palkar et al., 2017).
Potential in Agrochemicals and Nematocidal Activities
The research by Zhao et al. (2017) into fluorine-containing pyrazole carboxamides revealed weak fungicidal but notable nematocidal activities against Meloidogyne incognita, indicating the potential application of similar compounds in agriculture (Zhao et al., 2017).
Imaging Agents for Neuroinflammation
Wang et al. (2018) synthesized a pyrazolopyrimidine derivative for potential use as a PET imaging agent for the IRAK4 enzyme in neuroinflammation studies (Wang et al., 2018). This showcases the application of such compounds in medical imaging and diagnostics.
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S/c1-11-10-13(25-21-11)16(24)23(9-8-22-7-3-6-19-22)17-20-15-12(18)4-2-5-14(15)26-17/h2-7,10H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWZXARWPVPYAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2369318.png)
![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369320.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2369325.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2369326.png)
![10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B2369328.png)

![N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2369331.png)
![2-(Ethylthio)-3-(4-methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2369332.png)


![N~1~-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2369335.png)
![N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369338.png)
